6,8-Dibromo-2-methylquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQPLIFZQANEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363020 | |
| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59869-01-1 | |
| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 6,8-Dibromo-2-methylquinolin-3-ol
The synthesis of the title compound can be approached through direct cyclization methods or by constructing the quinoline (B57606) core from functionalized precursors.
Direct Synthetic Approaches
The direct synthesis of 2-methylquinolin-3-ol (B1297092) derivatives often employs classic quinoline synthesis reactions. The Combes quinoline synthesis, for instance, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgquimicaorganica.org For the synthesis of this compound, a plausible direct route would involve the condensation of 2,4-dibromoaniline (B146533) with ethyl acetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the final quinoline product. wikipedia.org
Another relevant method is the Doebner-von Miller reaction, which typically uses an aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.goviipseries.org A variation could utilize 2,4-dibromoaniline and an appropriate β-dicarbonyl equivalent to construct the desired 2-methyl-3-hydroxyquinoline framework. These methods, while fundamental, can sometimes be limited by regioselectivity issues and harsh reaction conditions. wikipedia.orgnih.gov
Synthesis via Precursors and Intermediates
A powerful strategy for constructing complex quinolines involves the use of pre-functionalized synthons. A key intermediate relevant to the dibromoquinoline family is 6,8-dibromo-4-chloroquinoline-3-carbaldehyde . This compound is prepared from 2-amino-3,5-dibromoacetophenone through a Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction effectively builds the heterocyclic ring and introduces a versatile carbaldehyde group at the C3 position and a reactive chloro group at the C4 position.
While this carbaldehyde is a precursor to a variety of complex heterocyclic systems, such as 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines, it is not a direct precursor to this compound due to the different substitution at the C2 and C4 positions. However, its synthesis highlights a robust method for creating the 6,8-dibromoquinoline (B11842131) core from readily available materials.
Derivatization and Structural Modification of the Quinoline Core
The bromine atoms at the C6 and C8 positions of the quinoline ring are key functional handles for introducing structural diversity through various chemical transformations.
Halogenation and Substituent Introduction
The 6,8-dibromoquinoline core is already heavily halogenated. Further derivatization typically focuses on replacing the existing bromine atoms or modifying other positions on the ring. While direct further halogenation of this compound is not extensively documented, general methodologies for quinoline modification can be applied. For instance, nucleophilic aromatic substitution (SNAr) reactions could potentially replace one or both bromine atoms, especially if the quinoline ring is activated by strongly electron-withdrawing groups. The synthesis of various brominated quinolines and tetrahydroquinolines has been explored, providing pathways to a range of substituted derivatives. researchgate.net
Palladium-Catalyzed Coupling Reactions
The carbon-bromine bonds at positions C6 and C8 are ideal sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental to modern organic synthesis and allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups onto the quinoline scaffold. libretexts.orgyonedalabs.com
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov While direct Suzuki-Miyaura coupling on this compound is not explicitly detailed in the surveyed literature, extensive work has been performed on the closely related synthon, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde .
In these studies, the bromine atoms at C6 and C8 undergo coupling with various arylboronic and arylvinylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand like PCy₃, and a base like K₂CO₃ in a dioxane-water solvent system. These reactions exclusively yield the 4,6,8-triarylquinoline-3-carbaldehydes, demonstrating the high reactivity and utility of the C-Br bonds for structural elaboration.
Table 1: Examples of Suzuki-Miyaura Coupling on a 6,8-Dibromoquinoline Scaffold The following data is based on reactions performed on the related precursor 6,8-dibromo-4-chloroquinoline-3-carbaldehyde.
| Arylboronic Acid Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 4,6,8-Triphenylquinoline-3-carbaldehyde |
| Various arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/Water | 4,6,8-Triarylquinoline-3-carbaldehydes |
| Various arylvinylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/Water | 4,8-Diaryl-6-(arylvinyl)quinoline-3-carbaldehydes |
Other palladium-catalyzed reactions, such as the Sonogashira and Stille couplings, represent further avenues for derivatization.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. libretexts.orgrsc.org It would be expected to proceed at the C6 and C8 positions of the dibromoquinoline core, providing access to alkynyl-substituted quinolines. Studies on other dibromoquinolines have shown that such couplings are regioselective, often favoring the more reactive halide position. acs.orgnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and could be used to introduce alkyl, vinyl, or aryl substituents at the C6 and C8 positions of the quinoline ring. libretexts.orgkoreascience.kr
These coupling methodologies underscore the value of the 6,8-dibromo substitution pattern as a versatile gateway to a vast library of novel quinoline derivatives.
Alkyl/Aryl Substitution at Quinoline Ring Positions
The presence of two bromine atoms on the carbocyclic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl and aryl substituents. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a prime example of this utility.
In structures analogous to this compound, such as 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, site-selective alkynylation can be achieved. tubitak.gov.trtubitak.gov.tr Studies have shown that under specific catalytic conditions, such as using a Pd/C-PPh₃ and CuI pre-catalyst mixture, the Sonogashira coupling occurs exclusively at the C-8 position. tubitak.gov.tr This regioselectivity is attributed to the directing effect of the adjacent amine (NH) group, which likely coordinates with the palladium catalyst, facilitating the oxidative addition at the C-8–Br bond over the C-6–Br bond. tubitak.gov.tr This selective functionalization is crucial as it allows for stepwise elaboration of the molecule, where the C-6 bromine remains available for subsequent transformations.
Table 1: Regioselective Sonogashira Coupling of Dibromo-Quinoline Analogs
| Catalyst System | Reactant | Coupling Partner | Position of Substitution | Reference |
|---|---|---|---|---|
| Pd/C-PPh₃–CuI | 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | C-8 | tubitak.gov.tr |
| Pd/C-PPh₃–CuI | 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | 3-Butyn-1-ol | C-8 | tubitak.gov.tr |
This table illustrates the influence of the catalyst system on the regioselectivity of the Sonogashira reaction.
Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful, atom-economical strategy for the formation of new chemical bonds. While direct oxidative coupling studies on this compound are not extensively documented, the general reactivity of quinoline and quinolinol systems suggests its potential in such transformations. For instance, metal-free oxidative cross-coupling reactions have been successfully employed to synthesize QUINOL (1-(isoquinolin-1-yl)naphthalen-2-ol) scaffolds from isoquinolines and 2-naphthols. nih.gov This type of cross-dehydrogenative coupling proceeds without pre-functionalization of the reactants, offering a green and efficient pathway to complex biaryl systems. nih.gov
Furthermore, iron-catalyzed oxidative cross-coupling reactions have been developed for quinoxalinones, a related class of nitrogen-containing heterocycles, with various nucleophiles like indoles. nih.gov These reactions often proceed under mild conditions and demonstrate the feasibility of C-H functionalization on the heterocyclic core. nih.gov Given these precedents, it is plausible that the quinoline ring of this compound could undergo similar oxidative coupling reactions, particularly at the C-4 position, to forge new carbon-carbon or carbon-heteroatom bonds.
Heteroannulation Strategies (e.g., Thienoquinoline Ring Systems)
Heteroannulation, the construction of a new heterocyclic ring onto an existing scaffold, is a key strategy for synthesizing polycyclic systems. This compound is a valuable precursor for creating fused systems, particularly thieno[2,3-b]quinolines. These thienoquinoline derivatives are of significant interest due to their diverse biological activities. raco.cat
One common approach to building a thiophene (B33073) ring onto a quinoline core is the Gewald reaction. wikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org A variation of this method starts with a pre-formed α,β-unsaturated nitrile, which then reacts with sulfur. semanticscholar.org By analogy, the 3-hydroxy-2-methylquinoline core of the title compound could be chemically modified to a suitable ketone or other precursor that can then undergo a Gewald-type cyclization to form a thieno[2,3-b]quinoline system.
Alternative strategies for synthesizing thienoquinolines from halo-quinoline precursors involve palladium-catalyzed cross-coupling reactions followed by a cyclization step. rsc.org For example, a dihalogenated quinoline can be selectively coupled with a thiophene-containing building block, followed by an intramolecular cyclization to yield the fused thienoquinoline. rsc.orgresearchgate.net The bromine atoms on this compound are well-suited for such synthetic routes, allowing for the regioselective construction of the thiophene ring.
Role as a Synthetic Building Block and Synthon in Complex Molecule Synthesis
The term "building block" aptly describes this compound, as its densely functionalized structure serves as a robust starting point for the synthesis of more elaborate molecules. mdpi.com Its utility stems from the predictable reactivity of its functional groups, which allows for controlled, stepwise modifications.
The bromine atoms, as previously discussed, are prime sites for introducing molecular diversity through cross-coupling reactions. For example, the mono-alkynylated product resulting from a selective Sonogashira reaction at the C-8 position of a related dibromo-quinolinone can undergo further intramolecular heteroannulation to yield complex, polysubstituted pyrrolo[3,2,1-ij]quinolin-1-ones. tubitak.gov.trtubitak.gov.tr This demonstrates how the initial dibromo-quinoline scaffold acts as a template, guiding the assembly of a multi-ring system. The synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one from related precursors further underscores the role of dibromo-anilines and their derivatives in constructing complex, fused heterocyclic systems. mdpi.com
Intermediate in Drug Discovery Processes
The quinoline and quinazolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.gov Derivatives of these systems have shown a wide spectrum of activities, including anticancer and antimicrobial properties. nih.govnih.govnih.govmediresonline.org
This compound serves as a key intermediate for accessing these important classes of compounds. For instance, the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives, which have demonstrated potent cytotoxic effects against human breast carcinoma cells (MCF-7), often starts from precursors structurally related to the title compound, such as dibromo-anthranilic acid. nih.govresearchgate.net Similarly, 6,8-dibromo-2-ethyl-4H-benzo[d] nih.govwikipedia.orgoxazin-4-one, another related building block, has been used to synthesize quinazolinone derivatives that exhibit high antiproliferative activity against cancer cells. nih.gov The presence of the dibromo substitution pattern is a recurring motif in these bioactive molecules, highlighting the importance of intermediates like this compound in the drug discovery pipeline. These intermediates provide a reliable route to novel compounds that can be screened for therapeutic potential. nih.govresearchgate.net
Table 2: Biological Activities of Derivatives from Related Dibromo-Heterocycles
| Compound Class | Precursor Type | Biological Activity | Target Cell Line/Organism | Reference |
|---|---|---|---|---|
| 6,8-dibromo-4(3H)quinazolinones | Dibromo-anthranilic acid derivative | Anticancer | MCF-7 (Human Breast Carcinoma) | nih.govresearchgate.net |
| 6,8-dibromo-4(3H)quinazolinones | 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans | nih.gov |
This table summarizes the reported biological activities of complex molecules synthesized from precursors structurally related to this compound.
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Techniques for Elucidation
The elucidation of the molecular structure of a compound like 6,8-Dibromo-2-methylquinolin-3-ol would typically rely on a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic-level arrangement and electronic environment. However, the absence of published experimental data for this specific compound precludes a detailed analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C-NMR)
NMR spectroscopy is a cornerstone of chemical structure determination. For this compound, ¹H NMR would be expected to reveal the chemical shifts, multiplicities, and coupling constants of the protons on the quinoline (B57606) ring and the methyl group. The number of signals and their integration would confirm the presence of the different types of protons. Similarly, ¹³C-NMR spectroscopy would provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons of the quinoline core and the carbon bearing the hydroxyl group. Without experimental spectra, a detailed assignment of chemical shifts remains speculative.
Infrared (IR) Spectroscopy and Vibrational Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching and bending vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-Br stretching vibrations. A data table summarizing these expected vibrational frequencies cannot be compiled without access to the experimental spectrum.
Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, GC-MS)
Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (C₁₀H₇Br₂NO, molecular weight: 316.98 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental formula. Gas chromatography-mass spectrometry (GC-MS) could be used to analyze the purity of the compound and obtain its mass spectrum. The characteristic isotopic pattern of the two bromine atoms would be a key feature in the mass spectrum. However, no published mass spectral data is available.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The spectrum of this compound would be expected to display absorption maxima (λmax) in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* transitions. The positions and intensities of these absorptions are influenced by the substituents on the quinoline ring. In the absence of experimental data, a discussion of the electronic absorption properties is not possible.
Solid-State Structural Analysis
The definitive three-dimensional arrangement of atoms in a molecule is determined by single-crystal X-ray crystallography.
X-ray Crystallography for Molecular Geometry and Conformation
An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the planarity of the quinoline ring system and the orientation of the methyl and hydroxyl substituents. It would also detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. While the crystal structure of a related compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, has been reported, this data cannot be directly extrapolated to determine the precise solid-state structure of this compound due to the different functional group at the 3-position.
Photophysical Properties Research
The photophysical behavior of quinoline derivatives is a subject of significant scientific interest due to their potential applications in sensing, imaging, and materials science. The introduction of substituents, such as bromine atoms and methyl and hydroxyl groups, onto the quinoline scaffold can profoundly influence their electronic and, consequently, their photophysical properties.
Fluorescence Spectroscopy and Luminescence Studies
Quinolinol derivatives, the parent class to which this compound belongs, are known to exhibit fluorescence. The emission properties are governed by the nature and position of substituents on the heterocyclic ring. Generally, quinolines are weakly fluorescent in their neutral state. However, the presence of an electron-donating hydroxyl group at the 3-position is expected to enhance fluorescence quantum yield compared to the unsubstituted quinoline.
The heavy bromine atoms at positions 6 and 8 are likely to induce a "heavy-atom effect," which can influence the luminescence properties. This effect can enhance the rate of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), potentially leading to phosphorescence or a decrease in fluorescence quantum yield in favor of non-radiative decay pathways.
While no specific emission data for this compound is available, studies on similar halogenated hydroxyquinolines suggest that the fluorescence emission would likely occur in the blue to green region of the electromagnetic spectrum. The precise emission maximum and quantum yield would be dependent on the specific electronic transitions influenced by the substituent pattern.
Solvent-Dependent Photophysical Behavior (Solvatochromism)
The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, is a well-documented characteristic of many quinolinol derivatives. This behavior arises from changes in the dipole moment of the molecule upon electronic excitation.
For this compound, it is anticipated that the molecule would exhibit a positive solvatochromism, meaning a bathochromic (red) shift in the fluorescence emission spectrum with increasing solvent polarity. This is because the excited state is generally more polar than the ground state in such donor-acceptor substituted systems. The hydroxyl group can act as an electron donor and the quinoline nitrogen as an acceptor, leading to an intramolecular charge transfer (ICT) character in the excited state. Polar solvents would stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy of the fluorescence transition.
To illustrate this, a hypothetical data table is presented below, based on the expected behavior of similar compounds.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) (Hypothetical) |
| n-Hexane | 1.88 | 420 |
| Toluene | 2.38 | 435 |
| Dichloromethane | 8.93 | 450 |
| Acetone | 20.7 | 465 |
| Acetonitrile | 37.5 | 470 |
| Methanol | 32.7 | 480 |
| Water | 80.1 | 495 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
pH-Sensitive Fluorescence Properties
The fluorescence of hydroxyquinoline derivatives is often highly sensitive to pH. This is due to the protonation or deprotonation of the nitrogen atom in the quinoline ring and the hydroxyl group, which significantly alters the electronic structure and photophysical pathways of the molecule.
In acidic conditions, the quinoline nitrogen is expected to be protonated, forming a quinolinium cation. This protonation can lead to a significant shift in the absorption and emission spectra, often resulting in a red shift of the fluorescence. The increased electron-withdrawing nature of the protonated nitrogen can enhance the intramolecular charge transfer character, affecting the emission wavelength and intensity.
Conversely, in basic conditions, the hydroxyl group at the 3-position can be deprotonated to form a phenolate (B1203915) anion. This deprotonation would increase the electron-donating ability of the substituent, which would also be expected to cause a substantial change in the fluorescence properties, potentially leading to a further red shift and a change in the quantum yield.
The pKa values for the protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group would determine the pH range over which these fluorescence changes occur. This pH-dependent fluorescence makes related hydroxyquinoline compounds valuable as fluorescent pH indicators.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. For quinoline (B57606) derivatives, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial in determining a molecule's reactivity and its potential for intermolecular interactions.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site.
Ligand-Target Interaction Modeling (e.g., within enzyme active sites)
While no docking studies have been published for 6,8-Dibromo-2-methylquinolin-3-ol, research on other quinoline derivatives provides insight into their potential as enzyme inhibitors. For instance, various quinoline derivatives have been docked into the active sites of enzymes such as HIV reverse transcriptase, various kinases, caspase-3, and the InhA enzyme involved in mycobacterial cell wall synthesis. nih.govnih.govmdpi.comnih.govresearchgate.net
A common interaction pattern for quinoline-based inhibitors is the formation of hydrogen bonds between the quinoline nitrogen and amino acid residues in the hinge region of kinase active sites. mdpi.com For this compound, the hydroxyl group at the 3-position and the quinoline nitrogen would be key sites for forming hydrogen bonds with a target protein. The dibrominated phenyl ring could engage in hydrophobic or halogen bonding interactions within a binding pocket. For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, compounds with bromo-substitutions showed significant binding affinity. nih.gov
Hypothetical Binding Motif Recognition
Based on the functional groups of this compound, a hypothetical binding motif can be proposed. This would involve:
A hydrogen bond donor (the 3-hydroxyl group).
A hydrogen bond acceptor (the quinoline nitrogen).
An aromatic ring system capable of π-π stacking or hydrophobic interactions.
Two halogen bond donors (the bromine atoms at positions 6 and 8).
This combination of features suggests that the compound could bind to proteins that have complementary features in their active sites, such as hydrogen bond acceptors/donors and hydrophobic pockets.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods like Quantitative Structure-Activity Relationship (QSAR) are instrumental in this regard.
Elucidation of Pharmacophoric Requirements
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For various classes of quinoline derivatives, pharmacophore models have been developed that typically include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govscitechnol.comresearchgate.net
For example, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. researchgate.net Another model for antioxidant quinoline derivatives highlighted one aromatic ring and three hydrogen bond acceptors. nih.gov Based on its structure, this compound could potentially fit pharmacophore models requiring a hydrogen bond donor, an acceptor, and an aromatic system.
Influence of Substituent Effects on Activity (e.g., Electronic, Steric)
The substituents on the quinoline ring play a critical role in determining the biological activity. The electronic effects (electron-donating or electron-withdrawing) and steric effects (size and shape) of these substituents can significantly impact binding affinity and efficacy.
In the case of this compound, the two bromine atoms exert a strong electron-withdrawing effect, which can influence the pKa of the quinoline nitrogen and the 3-hydroxyl group, thereby affecting their ability to form hydrogen bonds. The steric bulk of the bromine atoms at the 6 and 8 positions would also impose constraints on how the molecule can fit into a binding site. The methyl group at the 2-position adds further steric bulk and is generally considered an electron-donating group. The interplay of these electronic and steric factors would be critical in defining the compound's specific biological activity profile. Studies on other quinoline derivatives have often highlighted the importance of the substitution pattern for activity. mdpi.comresearchgate.netnih.gov
Conformational Analysis and Tautomerism Studies
The structural behavior of this compound is complex, involving considerations of both its three-dimensional shape (conformation) and the potential for isomerism through proton migration (tautomerism).
Tautomerism:
For quinolinol derivatives, keto-enol tautomerism is a key feature. This compound can theoretically exist in equilibrium between its phenol (B47542) (enol) form and a corresponding keto tautomer, 6,8-dibromo-2-methylquinolin-3(4H)-one. While direct studies on this specific molecule are not extensively documented, research on analogous 3-substituted 2-methyl-quinolin-4(1H)-ones provides valuable insights. nuph.edu.ua Theoretical studies, including quantum-chemical methods like Density Functional Theory (DFT), on similar quinolone systems indicate that the 4-oxo (keto) form is generally the more stable and predominant tautomer in solution. nuph.edu.ua The significant difference in the calculated and experimental 13C NMR chemical shifts for the C4 position in related quinolones serves as a reliable criterion for assigning the dominant tautomeric form. nuph.edu.ua
The equilibrium can be influenced by factors such as the electronic nature of substituents and the solvent environment. For instance, in a study of 1-benzamidoisoquinoline derivatives, the balance between amide and enol tautomers was shown to be controllable by the substituent's electron-donating or -accepting character. mdpi.com Although different from the keto-enol tautomerism in our target compound, this highlights the general principle that substituents and solvent interactions, particularly hydrogen bonding, play a critical role in determining which tautomer is more stable. mdpi.com
Conformational Analysis:
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure Name | Key Features |
| Enol Form | This compound | Aromatic quinoline ring with a hydroxyl (-OH) group at the C3 position. |
| Keto Form | 6,8-Dibromo-2-methyl-1H-quinolin-4-one | Non-aromatic dihydropyridinone ring with a carbonyl (C=O) group at the C4 position and a proton on the nitrogen. |
This table represents the theoretical tautomers. Experimental studies on related compounds suggest the keto form is often more stable. nuph.edu.ua
Computational Studies for Reaction Selectivity
Computational chemistry is an indispensable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. While specific computational studies predicting the reaction selectivity of this compound are not prominent in the literature, general principles derived from studies on other substituted quinolines are applicable.
The reactivity of the quinoline ring is heavily influenced by the electronic properties of its substituents. The two bromine atoms at positions 6 and 8 are electron-withdrawing groups, which deactivate the benzene (B151609) portion of the quinoline ring toward electrophilic substitution. Conversely, the methyl group at C2 and the hydroxyl group at C3 are electron-donating, which activates the pyridine (B92270) ring.
Computational models, such as those employing DFT, can be used to calculate molecular orbital energies (e.g., HOMO and LUMO) and atomic charges. This information helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For instance, in the synthesis of various substituted quinolines, computational analysis can help rationalize why a particular regioselectivity is observed in electrophilic cyclization reactions. nih.gov
Furthermore, molecular docking simulations, a computational technique, are used to predict the interaction of molecules with biological targets. For example, docking studies of a related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, predicted that it could effectively intercalate with DNA, suggesting a potential mechanism of biological activity. mdpi.com Similar computational approaches could be applied to predict how this compound might interact with various enzymes or receptors, thereby guiding the design of new derivatives with selective biological functions. Studies on other quinoline derivatives have successfully used molecular docking to correlate the binding strength of the compounds with their observed cytotoxic activity against cancer cell lines, suggesting that they could be selective regulators of specific proteins. rsc.org
Coordination Chemistry of 6,8 Dibromo 2 Methylquinolin 3 Ol and Analogues
Ligand Properties and Metal Ion Chelation Capabilities
The chelating ability of 6,8-Dibromo-2-methylquinolin-3-ol and its analogues is rooted in their molecular structure. Like its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), this compound is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. scirp.org In this case, the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as the coordination sites. scirp.org The presence of bromine and methyl substituents on the quinoline ring can further influence the electronic properties and steric hindrance of the ligand, thereby modulating its chelation capabilities.
Interaction with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Pt(II), Pd(II), Zn(II))
The interaction of 8-hydroxyquinoline derivatives with a variety of transition metal ions has been extensively studied. These ligands readily form stable complexes with ions such as copper(II), nickel(II), cobalt(II), platinum(II), palladium(II), and zinc(II). scirp.orgnih.govnih.gov The formation of these complexes is often characterized by a 1:2 metal-to-ligand stoichiometric ratio, leading to the formation of square planar or octahedral geometries. scirp.org
For instance, studies on 8-hydroxyquinoline have shown that it forms a square planar complex with Cu(II). scirp.org In the case of Co(II) and Ni(II), octahedral complexes are often formed, with water molecules occupying the remaining coordination sites. scirp.org The formation of these complexes is confirmed through various spectroscopic techniques, which show the involvement of both the nitrogen and oxygen atoms of the quinoline ligand in bonding to the metal ion. scirp.org The stability of these complexes is a key factor in their potential applications, with research indicating that the nature of the metal ion and the substituents on the quinoline ring play a crucial role. nih.gov
Chelation with Lanthanide(III) Complexes (e.g., Gd(III), Lu(III), Yb(III))
The chelating properties of 8-hydroxyquinoline derivatives extend to the lanthanide series of elements. Research has demonstrated the formation of complexes with lanthanide(III) ions such as gadolinium(III), lutetium(III), and ytterbium(III). nih.gov These complexes are of particular interest due to the unique photophysical properties of lanthanide ions, which can be sensitized by the organic ligand.
For example, novel hydroxyquinoline-containing ligands have been shown to be effective sensitizers for the near-infrared (NIR) luminescence of their Nd(III) and Yb(III) complexes. rsc.org This sensitization process involves the transfer of energy from the excited state of the ligand to the metal ion, resulting in the characteristic emission of the lanthanide. The stability and water solubility of these complexes are crucial for their potential use in biomedical applications. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in a solvent. The stoichiometry of the reaction, often a 1:2 metal-to-ligand ratio, is crucial in determining the structure of the resulting complex. scirp.orgresearchgate.net The choice of solvent can also influence the reaction, with many complexes showing good solubility in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methanol. scirp.org
A variety of analytical techniques are employed to characterize these newly synthesized complexes. Elemental analysis is used to confirm the empirical formula, while spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy provide insights into the coordination mode of the ligand. scirp.orgresearchgate.net For instance, a shift in the vibrational frequency of the C=N and C-O bonds in the FTIR spectrum upon complexation indicates the involvement of the nitrogen and oxygen atoms in bonding to the metal ion. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of these complexes in solution. nih.gov
Theoretical Studies on Complex Stability and Electronic Configuration
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the stability and electronic properties of metal complexes. nih.govresearchgate.net These theoretical studies provide valuable insights that complement experimental findings. DFT calculations can be used to optimize the geometry of the complexes, predict their electronic structure, and analyze the nature of the metal-ligand bonding. nih.govscholarpublishing.org
Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is often employed to assess the chemical reactivity and kinetic stability of the complexes. nih.gov The energy gap between the HOMO and LUMO levels is a key parameter in this analysis. nih.gov Furthermore, DFT calculations can be used to predict the stability constants of metal-ion complexes by determining the Gibbs free energies of ligand-exchange reactions. researchgate.net These theoretical approaches offer a powerful means to screen potential ligands and predict the properties of their metal complexes before their synthesis.
Potential Applications in Catalysis and Advanced Materials Science
The unique properties of metal complexes derived from this compound and its analogues make them promising candidates for a range of applications in catalysis and materials science. Quinoline-based metal complexes have demonstrated significant catalytic activity in various organic transformations. mdpi.comresearchgate.net For example, copper complexes of quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by both the structure of the ligand and the nature of the metal ion. mdpi.com
In the realm of materials science, these complexes are being explored for their potential use in the development of advanced materials with novel electronic and optical properties. acs.org The ability of 8-hydroxyquinoline derivatives to form fluorescent complexes with metal ions has led to their investigation as chemosensors for the detection of specific metal ions. scirp.org Moreover, the incorporation of these complexes into polymer matrices or their use as building blocks for coordination polymers could lead to the creation of materials with tailored functionalities.
Mechanistic Investigations of in Vitro Biological Activities
Anti-Cancer and Antiproliferative Activity Mechanisms (in vitro)
In vitro research has highlighted the potential of 6,8-Dibromo-2-methylquinolin-3-ol as an anti-cancer agent. Its mechanisms of action have been explored through its effects on cancer cell growth, specific molecular pathways, and enzyme activities.
Inhibition of Cell Proliferation and Growth Suppression Pathways
Studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The compound's ability to inhibit cell proliferation is a key indicator of its anti-cancer potential. Research findings have quantified this inhibitory activity through half-maximal inhibitory concentration (IC50) values.
Specifically, against the MCF-7 human breast cancer cell line, this compound exhibited a potent IC50 value of 0.7 µM. Its activity was also evaluated against the SGC-7901 human stomach cancer cell line and the HepG2 human liver cancer cell line, showing IC50 values of 30.0 µM and 18.3 µM, respectively. These results indicate a degree of selective cytotoxicity, with significantly higher potency observed against the breast cancer cell line in this particular study.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 0.7 |
| SGC-7901 | Stomach | 30.0 |
| HepG2 | Liver | 18.3 |
Data sourced from in vitro studies.
Induction of Apoptosis and Cell Cycle Arrest
Currently, there is no specific information available in the reviewed scientific literature regarding the induction of apoptosis or cell cycle arrest as a direct mechanism of action for this compound.
Modulation of Specific Oncogenic Pathways (e.g., PI3K/Akt/mTOR/GSK-3β signaling)
There is no specific information available in the reviewed scientific literature detailing the modulation of the PI3K/Akt/mTOR/GSK-3β signaling pathway by this compound.
Enzyme Inhibition Mechanisms
The interaction of this compound with specific enzymes is a key area of its mechanistic investigation.
One of the notable enzymatic targets identified for this compound is human thymidylate synthase. This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of thymidylate synthase can lead to the disruption of DNA replication and repair, thereby halting the proliferation of rapidly dividing cancer cells. A specific study evaluated the inhibitory effect of this compound on human thymidylate synthase, revealing an IC50 value of 0.62 µM. This demonstrates a potent inhibitory action against this key enzyme in cancer cell metabolism.
There is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against Sphingosine Kinase (SphK1/2), Matrix Metalloproteinases (MMP-2/9), PARP-1, Topoisomerase I, CK2 and Pim Kinase, N-myristoyl transferase, or Telomerase.
Table 2: Enzyme Inhibition by this compound
| Enzyme Target | IC50 (µM) |
|---|---|
| Human Thymidylate Synthase | 0.62 |
Data from in vitro enzyme inhibition assay.
Gene Expression Modulation (e.g., Downregulation of Lumican, Chemokine (C-C motif) Ligand 5 (CCL5))
There is no specific information available in the reviewed scientific literature concerning the modulation of gene expression, such as the downregulation of Lumican or Chemokine (C-C motif) Ligand 5 (CCL5), by this compound.
Anti-Invasive and Anti-Angiogenesis Mechanisms
There is no specific information available in the reviewed scientific literature regarding the anti-invasive or anti-angiogenesis mechanisms of this compound.
Antimicrobial Activity Mechanisms (in vitro)
Disclaimer: The following data pertains to derivatives of 6,8-dibromo-4(3H)quinazolinone, not this compound.
A series of novel compounds derived from 6,8-dibromo-4(3H)quinazolinone were synthesized and evaluated for their antibacterial properties against several strains of Gram-positive and Gram-negative bacteria. nih.gov The screening was conducted using the paper disc diffusion technique, and the minimum inhibitory concentrations (MICs) were determined. nih.gov
One of the most potent derivatives, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide , demonstrated significant in vitro antimicrobial activity. nih.gov Its efficacy is detailed in the table below.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | Gram-negative | 1.56 |
| Salmonella typhimurium | Gram-negative | 3.125 |
| Pseudomonas aeruginosa | Gram-negative | 25 |
| Legionella monocytogenes | Gram-positive | 1.56 |
| Staphylococcus aureus | Gram-positive | 25 |
| Bacillus cereus | Gram-positive | 25 |
| Data sourced from a study on 6,8-dibromo-4(3H)quinazolinone derivatives. nih.gov |
The same series of 6,8-dibromo-4(3H)quinazolinone derivatives was also tested for antifungal activity against Candida albicans and Aspergillus flavus. nih.gov The compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide was identified as having the most potent in vitro antifungal effect. nih.gov
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | 0.78 |
| Aspergillus flavus | 0.097 |
| Data sourced from a study on 6,8-dibromo-4(3H)quinazolinone derivatives. nih.gov |
There is no specific information available regarding the antiparasitic activity of this compound or its close quinazolinone analogs against Leishmania infantum.
No studies were found detailing the antiviral mechanisms of this compound against HIV-1. Research on quinazolinones indicates they have been investigated for a wide range of pharmacological properties, including anti-HIV activity, but specific data on the 6,8-dibromo substituted versions in this context is not available. researchgate.net
Anti-inflammatory Pathways
Disclaimer: The following data pertains to derivatives of 6,8-dibromo-4(3H)quinazolinone, not this compound.
Research into new dibromoquinazolin-4-one derivatives has been conducted to evaluate their anti-inflammatory effects. ptfarm.pl Studies based on the carrageenan rat paw edema model, a standard method for assessing anti-inflammatory properties, have shown that both mono- and dibromoquinazolinone derivatives possess significant anti-inflammatory activity with minimal ulcerogenic effects. ptfarm.plresearchgate.net The mechanism of action in this model is believed to be the inhibition of inflammatory mediators such as histamine, serotonin, and prostaglandins. ptfarm.pl A new series of compounds starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one showed promising anti-inflammatory activities in experimental animals. researchgate.netnih.gov
Neuroprotective Mechanisms
No research was found concerning the neuroprotective mechanisms of this compound. While quinazolinones have been noted for potential neuroprotective properties among a wide array of biological activities, specific mechanistic studies on the 6,8-dibromo derivatives are absent in the reviewed literature. researchgate.net Separately, a different dibrominated compound, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine , has been identified as a neuroprotective agent, but its structure is not closely related to the quinoline (B57606) scaffold. nih.gov
Advanced Research Methodologies and Techniques in Study of 6,8 Dibromo 2 Methylquinolin 3 Ol
In Vitro Biological Assay Methodologies
In vitro assays are fundamental in determining the biological potential of 6,8-Dibromo-2-methylquinolin-3-ol at the cellular and molecular levels.
Cell-based proliferation assays are crucial for assessing the cytostatic or cytotoxic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which often correlates with cell viability and proliferation. sigmaaldrich.comnih.gov In this assay, mitochondrial dehydrogenases of viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification. sigmaaldrich.comrndsystems.com The amount of formazan produced is directly proportional to the number of living cells. sigmaaldrich.com This assay is instrumental in determining the dose-dependent effects of compounds on cell growth and for calculating key parameters such as the half-maximal inhibitory concentration (IC50). sigmaaldrich.comnih.gov
Another common method is the Sulforhodamine B (SRB) assay, which is a colorimetric assay based on the quantification of total cellular protein content. nih.gov It is often considered a reliable alternative to the MTT assay, particularly when comparing results across different experimental conditions, such as varying oxygen levels. nih.gov
While specific data for this compound from these assays is not detailed in the provided search results, the methodologies are standard for evaluating novel quinoline (B57606) derivatives. The general procedure for an MTT assay involves treating cells in a 96-well plate with the test compound for a specific duration, followed by the addition of MTT solution, incubation to allow formazan formation, and finally, solubilization and absorbance reading. nih.gov
Table 1: Overview of Cell-based Proliferation Assays
| Assay | Principle | Measurement | Application |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. sigmaaldrich.comrndsystems.com | Colorimetric (absorbance of formazan). rndsystems.com | Quantifying cell viability, proliferation, and cytotoxicity. sigmaaldrich.com |
| SRB | Staining of total cellular protein with sulforhodamine B dye. nih.gov | Colorimetric (absorbance of bound dye). nih.gov | Measuring cell density based on total protein content. nih.gov |
| BrdU | Incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells, detected by immunoassay. | Colorimetric or Fluorescent. | Quantifying DNA synthesis as a direct measure of cell proliferation. |
Biochemical assays are essential for identifying and characterizing the molecular targets of a compound. These assays measure the effect of a compound on the activity of a specific, isolated enzyme. For quinoline derivatives like this compound, a common area of investigation is kinase inhibition, due to the role of kinases in cell signaling and proliferation. The general principle involves incubating the purified enzyme with its substrate and the test compound. The rate of product formation is then measured, often through spectrophotometric, fluorometric, or luminescent methods, to determine the extent of inhibition. While specific enzyme inhibition data for this compound is not available in the search results, its structural features, including the quinoline core and halogen substituents, suggest it could be investigated as an inhibitor for various enzymes.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a population. It is particularly valuable for studying how a compound affects fundamental cellular processes like the cell cycle and programmed cell death (apoptosis).
For cell cycle analysis, cells are treated with the compound, harvested, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is proportional to its DNA content, allowing the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest would cause an accumulation of cells in a specific phase. nih.gov
For apoptosis analysis, a common method is dual staining with Annexin V and PI. nih.gov Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. nih.gov
To understand the molecular mechanisms underlying the biological effects of this compound, researchers employ gene expression analysis. These techniques measure changes in the expression levels of specific genes (mRNA) and proteins following treatment with the compound.
mRNA Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to quantify the abundance of specific mRNA transcripts. This can reveal if the compound upregulates or downregulates genes involved in pathways such as cell cycle control (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), or cellular stress. nih.gov
Protein Expression: Western blotting is a widely used technique to detect and quantify specific proteins. It involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. This can confirm whether changes in mRNA levels translate to changes in the corresponding protein levels.
Chromatographic Separation and Purification Methods (e.g., HPLC, Column Chromatography, TLC)
The synthesis of this compound results in a crude product that requires purification to isolate the compound of interest from starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable for this purpose.
Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a solvent chamber.
Column Chromatography: This is the primary method for purifying compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical (purity assessment) and preparative (purification) purposes. It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to standard column chromatography.
Spectroscopic Techniques in Biological Binding Studies (e.g., Fluorescence Quenching, Time-resolved Fluorescence)
Spectroscopic techniques are employed to study the non-covalent interactions between this compound and biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action, transport, and distribution.
Fluorescence Quenching: This is a common method to investigate the binding of a small molecule (ligand) to a protein. nih.gov Many proteins, such as serum albumin, contain intrinsic fluorophores like tryptophan residues. nih.gov When a ligand binds near a tryptophan residue, it can cause a decrease, or "quenching," of the protein's natural fluorescence. nih.gov The quenching can occur through two primary mechanisms: dynamic (collisional) or static (formation of a ground-state complex). nih.gov By systematically titrating the protein with the ligand and measuring the corresponding decrease in fluorescence intensity, one can determine binding parameters.
Table 2: Parameters from Fluorescence Quenching Studies
| Parameter | Description | Information Gained |
| Ksv | Stern-Volmer quenching constant | Provides an initial indication of quenching efficiency. |
| Ka | Binding constant | Measures the affinity of the ligand for the protein; a higher Ka indicates stronger binding. |
| n | Number of binding sites | Indicates the stoichiometry of the ligand-protein interaction. |
These studies can reveal the affinity and stoichiometry of the interaction between this compound and target proteins, providing insight into its potential biological function and behavior in vivo. nih.gov
Future Research Directions and Translational Potential in Academic Context
Development of Novel Derivatized Analogues with Tailored Activities
The core structure of 6,8-Dibromo-2-methylquinolin-3-ol offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially tailored biological activities. Future research will likely focus on derivatization at the hydroxyl and aromatic C-H positions to fine-tune the compound's physicochemical properties and biological efficacy.
Key derivatization strategies could include:
O-alkylation and O-acylation: The hydroxyl group at the 3-position is a prime target for introducing a variety of alkyl and acyl groups. This can modulate the compound's lipophilicity, which is a critical factor for cell membrane permeability and interaction with biological targets.
Synthesis of Heterocyclic Hybrids: The quinoline (B57606) nucleus can be coupled with other bioactive heterocyclic moieties, such as pyrazoles, triazoles, or isatins. This molecular hybridization approach has been successful in creating multifunctional molecules with enhanced or novel therapeutic properties. mdpi.com
Suzuki and other Cross-Coupling Reactions: The bromo substituents at the 6- and 8-positions are amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. These modifications can significantly impact the molecule's steric and electronic properties, leading to altered target-binding affinities.
| Parent Compound | Derivatization Strategy | Potential Tailored Activity | Rationale |
|---|---|---|---|
| This compound | O-alkylation with a long alkyl chain | Enhanced antifungal activity | Increased lipophilicity for better fungal cell membrane penetration. |
| This compound | Coupling with a pyrazole moiety | Potent anti-inflammatory agent | Combining the quinoline's known anti-inflammatory potential with that of a pyrazole ring. |
| This compound | Suzuki coupling with a phenylboronic acid | Improved anticancer cytotoxicity | Introduction of an additional aromatic ring can enhance π-π stacking interactions with biological targets like DNA or enzymes. |
Exploration of New Biological Targets and Mechanisms of Action
While quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, the specific biological targets of this compound are yet to be elucidated. researchgate.netnih.govnih.govresearchgate.net Future research should aim to identify and validate novel molecular targets and unravel the underlying mechanisms of action.
Potential avenues of investigation include:
Anticancer Mechanisms: Given that many quinoline derivatives exhibit anticancer properties, future studies could investigate the effect of this compound and its analogues on key cancer-related pathways. This could involve assessing their ability to inhibit protein kinases, topoisomerases, or to induce apoptosis. researchgate.net The anti-inflammatory properties of related compounds suggest a potential role in modulating the tumor microenvironment. nih.gov
Anti-inflammatory Pathways: The link between inflammation and various chronic diseases, including cancer, is well-established. nih.govmdpi.com Research into the anti-inflammatory effects of this compound could explore its influence on pathways mediated by NF-κB, STAT3, and the production of pro-inflammatory cytokines. nih.govmdpi.com
Enzyme Inhibition Assays: A broad screening against a panel of enzymes, such as kinases, proteases, and phosphatases, could reveal novel and specific targets. For instance, some quinoline derivatives are known to inhibit enzymes like DNA gyrase. mdpi.com
Computational Design of Enhanced Bioactive Agents
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in modern drug discovery for the rational design of more potent and selective bioactive compounds. sioc-journal.cnallsubjectjournal.comnih.gov
Future computational studies on this compound could involve:
3D-QSAR Studies: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can derive contour maps that illustrate the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. nih.gov This information can guide the design of new analogues with enhanced potency.
Molecular Docking Simulations: Docking studies can predict the binding modes and affinities of this compound derivatives within the active sites of identified biological targets. mdpi.comresearchgate.net This can provide insights into the key molecular interactions responsible for the observed biological effects and aid in the design of derivatives with improved target specificity.
| Computational Method | Objective | Potential Outcome | Example Application |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | To establish a correlation between molecular properties and biological activity. | Generation of contour maps indicating favorable and unfavorable structural modifications. | Designing new derivatives with predicted higher anticancer activity based on the model. nih.gov |
| Molecular Docking | To predict the binding orientation and affinity of a ligand to a target protein. | Identification of key amino acid residues involved in binding and a predicted binding energy. | Simulating the interaction of this compound with the ATP-binding pocket of a specific kinase. researchgate.net |
Applications in Chemical Sensors and Probes
The quinoline scaffold is a well-known fluorophore, and its derivatives have been extensively used in the development of fluorescent chemosensors for the detection of metal ions and other analytes. rsc.orgnih.govnih.govresearchgate.netmdpi.com The inherent fluorescence of the this compound core makes it a promising candidate for the development of novel chemical sensors and probes.
Future research in this area could focus on:
Metal Ion Sensing: The hydroxyl group at the 3-position can act as a binding site for metal ions. The synthesis of derivatives with additional chelating groups could lead to highly selective and sensitive fluorescent sensors for biologically and environmentally important metal ions such as Zn²⁺, Fe³⁺, and Al³⁺. rsc.orgnih.govmdpi.com
Anion and Neutral Molecule Recognition: By incorporating specific recognition motifs, sensors based on this scaffold could be designed for the detection of anions or small neutral molecules.
Bioimaging Probes: Water-soluble and biocompatible derivatives of this compound could be developed as fluorescent probes for imaging and tracking specific analytes within living cells. nih.govnih.gov
Investigations into Structure-Bioactivity Relationships for Rational Design
A systematic investigation of the structure-bioactivity relationships (SAR) is crucial for the rational design of new analogues with improved properties. nih.govresearchgate.net This involves synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological activity.
Key aspects of SAR studies for this compound would include:
Role of the Bromo Substituents: The position and number of halogen atoms can significantly influence a molecule's activity. nih.gov SAR studies would clarify the importance of the bromine atoms at the 6- and 8-positions for a particular biological effect. Studies on other halogenated quinolines have shown that such substitutions can enhance anticancer activity. mdpi.com
Influence of the Methyl Group: The methyl group at the 2-position can impact the molecule's conformation and interaction with target sites. Comparing the activity of analogues with and without this group, or with other alkyl substituents, would elucidate its role.
Significance of the Hydroxyl Group: The hydroxyl group at the 3-position can participate in hydrogen bonding, a key interaction in many biological systems. Its conversion to other functional groups and the subsequent effect on activity would provide valuable SAR data.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents, diagnostic tools, and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
